Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate

Description

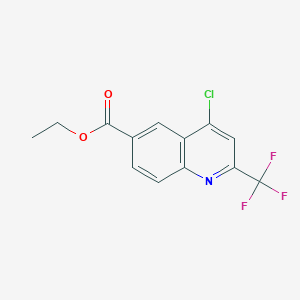

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (CAS: [680211-86-3]) is a quinoline derivative characterized by a trifluoromethyl group at position 2, a chlorine atom at position 4, and an ethoxycarbonyl group at position 5. Its molecular formula is C₁₄H₁₁ClF₃NO₂, with a molar mass of 325.69 g/mol . This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing properties of the trifluoromethyl and chloro groups, which enhance metabolic stability and reactivity . Single-crystal X-ray diffraction studies (e.g., using SHELX or ORTEP software) confirm its planar quinoline core and substituent geometry, critical for structure-activity relationships .

Properties

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKUZRAPJZZYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl 2-oxoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer, malaria, and bacterial infections.

Biological Studies: The compound is used in studies to investigate the biological activity of quinoline derivatives and their mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate and analogous quinoline derivatives are summarized below:

Table 1: Substituent Positions and Key Properties

Key Structural and Functional Differences

Substituent Position Effects: The trifluoromethyl group at position 2 in the main compound enhances electron withdrawal, stabilizing the quinoline core and improving binding to hydrophobic pockets in biological targets. Ester Position: Moving the ethoxycarbonyl group from position 6 (main compound) to 3 (e.g., Ethyl 4-chloro-7-CF₃-quinoline-3-carboxylate) decreases solubility in polar solvents due to steric hindrance .

Electronic and Steric Modifications: Methyl vs. Ethyl Esters: Methyl 4-chloro-6-methyl-2-CF₃-quinoline-3-carboxylate has a lower molecular weight (303.66 vs. 325.69 g/mol) and higher lipophilicity (logP ~3.1 vs. ~3.5), favoring blood-brain barrier penetration. Hydroxy vs. Chloro Groups: Ethyl 7-Cl-6-F-4-OH-quinoline-3-carboxylate introduces a hydrogen-bond donor (4-OH), increasing solubility but reducing stability under acidic conditions compared to the main compound’s 4-Cl.

However, the saturated ring reduces aromatic interactions critical for activity in the main compound.

Synthetic Accessibility: The main compound is synthesized via nucleophilic substitution or Friedländer annulation , whereas dihydroquinoline derivatives require additional reduction steps .

Biological Activity

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate is a significant compound within the quinoline family, recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structural features, which include a chloro group at the 4-position and a trifluoromethyl group at the 2-position. These modifications enhance its chemical reactivity and biological properties, making it a valuable candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biochemical pathways. Quinoline derivatives have been shown to inhibit various enzymes, including:

- Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Kinases : Targeting kinases can disrupt signaling pathways that promote cell proliferation and survival, particularly in cancerous tissues .

Biological Activities

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme for bacterial DNA replication .

- Anticancer Properties : Research has highlighted the potential of this compound as an anticancer agent. In vitro studies show that quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.